5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone
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Overview
Description
5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes an allylamino group, a bromo substituent, and an oxopropyl group attached to a pyridazinone ring. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the bromo substituent: Bromination of the pyridazinone core can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the oxopropyl group: This step involves the alkylation of the pyridazinone core with a suitable oxopropylating agent, such as 2-bromoacetone.
Incorporation of the allylamino group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and controlled temperatures.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and as a building block for the synthesis of functionalized polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other signaling molecules, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone can be compared with other pyridazinone derivatives, such as:
4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone: Lacks the allylamino group, which may result in different biological activities and reactivity.
5-(allylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone: Lacks the bromo substituent, which can affect its chemical reactivity and biological properties.
5-(allylamino)-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone: Contains a chloro substituent instead of bromo, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-bromo-2-(2-oxopropyl)-5-(prop-2-enylamino)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c1-3-4-12-8-5-13-14(6-7(2)15)10(16)9(8)11/h3,5,12H,1,4,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAWMMAYNASACL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C(=C(C=N1)NCC=C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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